Isomaltose is a disaccharide composed of two glucose units linked by an α-(1→6) glycosidic bond. It is a reducing sugar and a member of the isomalto-oligosaccharide group. Isomaltose is naturally found in fermented foods like sake and soy sauce []. It also exists in the branch points of starch molecules, such as amylopectin [].
Isomaltose is primarily sourced from the enzymatic breakdown of starch. It can be classified under oligosaccharides due to its composition of two monosaccharide units. Isomaltose is categorized as a non-reducing sugar because the glycosidic bond between the glucose units does not allow for the free aldehyde or ketone group that characterizes reducing sugars.
The synthesis of isomaltose can be achieved through various enzymatic methods, primarily involving transglycosylation reactions. Recent studies have highlighted several effective approaches:
These methods demonstrate the versatility in synthesizing isomaltose, making it accessible for industrial applications.
Isomaltose has the molecular formula and a molecular weight of approximately 342.30 g/mol. The structural representation can be described as follows:
The structural characteristics of isomaltose contribute to its stability and functionality in various applications.
Isomaltose participates in several chemical reactions that are pivotal for its functionality:
These reactions underline the compound's utility in producing other oligosaccharides and sugars.
The mechanism of action for isomaltose primarily revolves around its role as a substrate in enzymatic reactions:
This dual functionality positions isomaltose as a significant player in carbohydrate metabolism and biotechnological applications.
Isomaltose exhibits several notable physical and chemical properties:
These properties enhance its applicability in food products where moisture retention and stability are crucial.
Isomaltose finds extensive use across various domains:
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